molecular formula C17H22O B1606164 Heptyl-2-naphthol CAS No. 31215-04-0

Heptyl-2-naphthol

Cat. No. B1606164
CAS RN: 31215-04-0
M. Wt: 242.36 g/mol
InChI Key: ROOZGFKDNMRTJN-UHFFFAOYSA-N
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Description

Heptyl-2-naphthol is an organic compound with the molecular formula C17H22O . It is a derivative of 2-naphthol, which is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .


Synthesis Analysis

The synthesis of Heptyl-2-naphthol could potentially be achieved through reactions involving 2-naphthol . 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . A specific synthesis method for Heptyl-2-naphthol was not found in the searched resources.


Molecular Structure Analysis

The molecular structure of Heptyl-2-naphthol consists of 17 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The average mass is 242.356 Da and the monoisotopic mass is 242.167068 Da .


Physical And Chemical Properties Analysis

Heptyl-2-naphthol is a white to light yellow crystalline solid . It is soluble in organic solvents such as ethanol, benzene, and ether . The melting point is approximately 190-193°C .

Scientific Research Applications

  • Monoclonal Antibody Production and ELISA Development : Heptyl-2-naphthol, as a derivative of 1-naphthol, is significant in the development of monoclonal antibodies and enzyme-linked immunosorbent assay (ELISA) methods. Chen et al. (2020) discuss the creation of specific monoclonal antibodies for 1-naphthol, a main metabolite of certain pesticides, for use in ELISA of urine samples. This development is crucial in monitoring exposure to pollutants (Chen et al., 2020).

  • Fluorescent Molecular Probe in Biological Studies : Heptyl-2-naphthol's parent compound, 1-naphthol, has been used as a sensitive fluorescent molecular probe in biological studies. Mohapatra and Mishra (2010) utilized 1-naphthol to monitor the interaction of bile salts with bilayer membranes, highlighting its potential in probing biological interactions and processes (Mohapatra & Mishra, 2010).

  • Photochemistry and Photocyclization Reactions : The study of Heptyl-2-naphthol's precursor compounds in photochemistry reveals insights into photocyclization and photoaddition reactions. Lukeman et al. (2015) investigated the photochemistry of benzannelated derivatives of 2-phenylphenol, including 1-phenyl-2-naphthol, demonstrating various reactions following excited-state proton transfer to aromatic carbon atoms (Lukeman et al., 2015).

  • Anodic Oxidation Studies : The anodic oxidation of 2-naphthol, a compound related to Heptyl-2-naphthol, provides insights into electrochemical processes. Panizza et al. (2001) investigated this in acid media, demonstrating the potential of this compound in studying electrochemical reactions and material science (Panizza et al., 2001).

  • Sensing Bound-Water Hydration of Polymers : Kumar and Mishra (2007) used 1-naphthol as an ESPT fluorescent sensor for sensing bound-water hydration in polyvinyl alcohol films. This demonstrates its application in material science, particularly in polymer research (Kumar & Mishra, 2007).

  • Catalytic Synthesis in Medicinal Chemistry : Heptyl-2-naphthol, as a derivative of amidoalkyl-2-naphthol, plays a vital role in medicinal chemistry due to its diverse pharmaceutical activities. Singh et al. (2020) discuss the efficient synthesis of amidoalkyl-2-naphthol using various catalysts, emphasizing its significance in medicinal and industrial applications (Singh et al., 2020).

Safety And Hazards

While specific safety and hazard information for Heptyl-2-naphthol was not found, 2-naphthol, a related compound, is known to be harmful if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

2-Naphthol has attracted considerable attention as a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis . The potential of 2-naphthol in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol, and by extension Heptyl-2-naphthol, as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

1-heptylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-2-3-4-5-6-11-16-15-10-8-7-9-14(15)12-13-17(16)18/h7-10,12-13,18H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOZGFKDNMRTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Naphthalenol, heptyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Heptyl-2-naphthol

CAS RN

31215-04-0
Record name 2-Naphthalenol, heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031215040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, heptyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptyl-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NGPH BUU-HOÏ, HLE BIHAN, F BINON… - The Journal of Organic …, 1950 - ACS Publications
Hydnocarpyl............. c30h43cio bp 315-320/17 mm. 7.8 7.5 6-ierZ-butyl-l-chloro-2-naphthol (Villa)(this was also proof of the reactivity of the 6-position in the molecule of 1-substituted 2-…
Number of citations: 20 pubs.acs.org
A Rosowsky, PC Huang… - Journal of Medicinal …, 1974 - ACS Publications
… derivative 17 (82%), which on heating with pyridine hydrochloride and Wolff-Kishner reduction gave successively 8-n-heptanoyl-2-naphthol (18, 93%) and 8-nheptyl-2-naphthol (19, 71…
Number of citations: 16 pubs.acs.org
C Cimarelli, A Mazzanti, G Palmieri… - The Journal of Organic …, 2001 - ACS Publications
Electron-rich aromatic compounds such as 2-naphthol give a faster and asymmetric 1-aminoalkylation with high yields when treated with (R)-1-phenylethylamine and aromatic …
Number of citations: 181 pubs.acs.org
E Pirhadi, H Al Tarify, J Schertzer, X Yong - Bulletin of the American Physical …, 2023 - APS
… We probe the membrane interaction with PQS and its analogs, including 2-heptyl-4-quinolone (HHQ), 4-quinolinol, 2-naphthol, and 3-heptyl-2-naphthol to illuminate the role of the third …
Number of citations: 0 meetings.aps.org
C COCH
Number of citations: 0

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